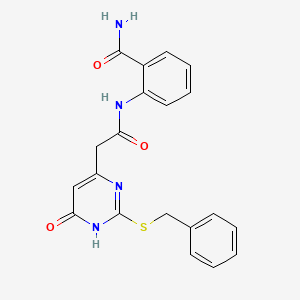

2-(2-(2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- 2-(2-(2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide is a benzamide compound.

- It has been studied for its antioxidant, antibacterial, and metal chelating activities.

- The structure includes a benzene ring with an acetamido group and a thioether (benzylthio) attached to it.

Synthesis Analysis

- The compound can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives.

- The structures of synthesized compounds are confirmed using IR, 1H NMR, and 13C NMR spectroscopy.

Molecular Structure Analysis

- The molecular structure includes a benzene ring with an acetamido group and a thioether (benzylthio) attached to it.

- The presence of the thioether group may influence its reactivity and biological properties.

Chemical Reactions Analysis

- The compound can participate in various reactions, including antioxidant and antibacterial activities.

- Some synthesized compounds exhibit effective metal chelate activity.

Physical And Chemical Properties Analysis

- Specific physical and chemical properties are not provided in the available data.

- Experimental characterization would be necessary to determine melting point, solubility, etc.

Scientific Research Applications

Folate Metabolism and Antifolate Therapeutics

The exploration of derivatives related to 2-(2-(2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide, such as those in the folate metabolism pathway, highlights their potential in enhancing the therapeutic efficacy of classical antifolates. Researchers synthesized rotationally restricted analogues of 5-deazapteroyl-L-glutamate, revealing their substrates' efficiency for folylpolyglutamate synthetase (FPGS), an enzyme crucial in folate metabolism and antifolate therapeutics. These compounds demonstrated significant interactions with FPGS, suggesting their potential in augmenting the potency and selectivity of antifolate drugs (Rosowsky et al., 1999).

Dual Inhibitory Activities on Cancer Enzymes

Another study focused on the synthesis of compounds with a similar structural framework, aiming to inhibit both thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes vital in cancer cell proliferation. The research introduced a series of potent dual inhibitors showcasing the structure's conduciveness to inhibiting these crucial enzymes. The compounds derived from this structural class, particularly N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues, demonstrated potent inhibitory activities against human TS and DHFR, indicating their potential as anticancer agents (Gangjee et al., 2008).

Safety And Hazards

- Benzamide is considered hazardous due to acute oral toxicity and germ cell mutagenicity.

- Safety precautions include handling with care, using personal protective equipment, and avoiding ingestion.

Future Directions

- Research on this compound could explore its potential as an antioxidant, antibacterial agent, or metal chelator.

- Investigating its biological targets and pharmacological effects would be valuable.

Please note that additional experimental studies and literature reviews are needed to fully understand the compound’s properties and potential applications. 🌟

properties

IUPAC Name |

2-[[2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S/c21-19(27)15-8-4-5-9-16(15)23-17(25)10-14-11-18(26)24-20(22-14)28-12-13-6-2-1-3-7-13/h1-9,11H,10,12H2,(H2,21,27)(H,23,25)(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLEFRVXPOBLUFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)CC(=O)NC3=CC=CC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(6-chloropyrazin-2-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide](/img/structure/B2662896.png)

![8-(sec-butyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2662898.png)

![5-Methyl-3-[(3-oxo-3-phenyl-1-propenyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2662900.png)

![{4-[(2-Fluorophenyl)sulfonyl]piperazino}(phenyl)methanone](/img/structure/B2662905.png)

![N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2662906.png)

![Ethyl 2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carboxylate](/img/structure/B2662908.png)

![2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2662910.png)

![(2-Chlorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2662911.png)